Anti-HIV Activity: Active vs. Inactive Lignan Analogs
In a head-to-head comparison within a single study, interiotherin A (compound 1) inhibited HIV-1 replication in H9 lymphocytes with an EC50 of 3.1 µg/mL and a therapeutic index (TI) of 13.2 (IC50 41 µg/mL). By contrast, interiotherin B (2) and angeloylgomisin R (3) showed no quantifiable EC50 (reported as 'no' and TI 'suppression'), while schisantherin D (4) was more potent with EC50 0.5 µg/mL and TI 50.6 [1]. This demonstrates that the benzoyl ester at C-6 is a critical pharmacophoric element for activity.
Not quantifiable: interiotherin B, angeloylgomisin R
| Evidence Dimension | HIV-1 replication inhibition |
|---|---|
| Target Compound Data | EC50 3.1 µg/mL, TI 13.2, IC50 41 µg/mL |
| Comparator Or Baseline | Interiotherin B: EC50 'no', TI 'suppression'; Angeloylgomisin R: EC50 'no', TI 'suppression'; Schisantherin D: EC50 0.5 µg/mL, TI 50.6 |
| Quantified Difference | Interiotherin A has a measurable EC50 vs no measurable EC50 for interiotherin B and angeloylgomisin R; 6.2-fold lower potency than schisantherin D |
| Conditions | HIV-1 replication in H9 lymphocytes; 4-hour treatment; concentration range 0.8–100 µg/mL; DMSO vehicle |
Why This Matters
For screening libraries and SAR studies targeting antiviral lignans, interiotherin A provides a defined activity baseline whereas its closest analogs are silent, enabling researchers to probe the effect of C-6 esterification on target engagement.
- [1] Chen DF, Zhang SX, Chen K, Zhou BN, Wang P, Cosentino LM, Lee KH. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior. J Nat Prod. 1996 Nov;59(11):1066-8. doi:10.1021/np9601667. PMID: 8946749. View Source
